
1-(4-Chloro-6-methoxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-6-methoxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-6-methoxypyridin-2-YL)ethanone typically involves the chlorination and methoxylation of pyridine derivatives. One common method involves the reaction of 2-chloro-6-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-6-methoxypyridin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-6-methoxypyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methoxypyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridine: Similar structure but lacks the ethanone group.
4-Chloro-2-methoxypyridine: Similar structure but with different substitution pattern.
1-(2-Chloro-6-methylpyridin-4-yl)ethanone: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
1-(4-Chloro-6-methoxypyridin-2-YL)ethanone is unique due to the presence of both chlorine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(4-chloro-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-3-6(9)4-8(10-7)12-2/h3-4H,1-2H3 |
InChI Key |
UAQQUNKSLUJLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



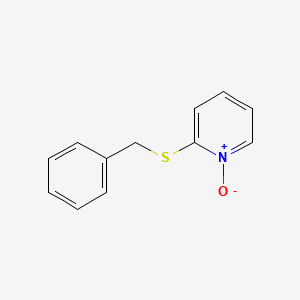
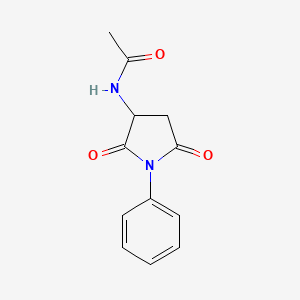
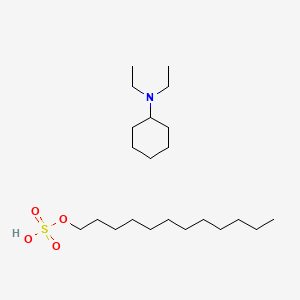
![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
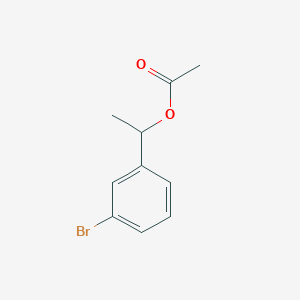
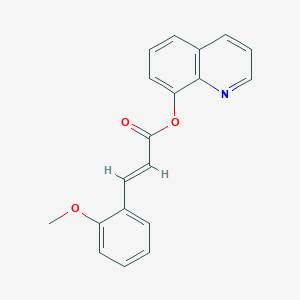
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)

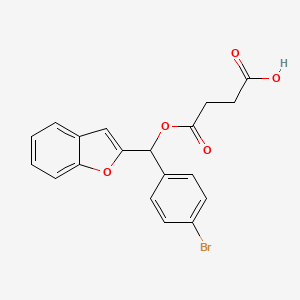

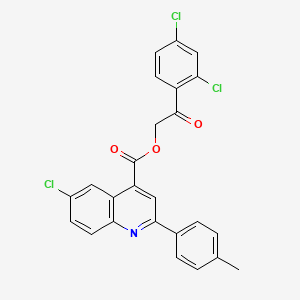
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
